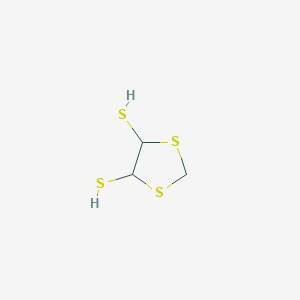

1,3-Dithiolane-4,5-dithiol

Description

Structural Framework and Nomenclature Precision

1,3-Dithiolane-4,5-dithiol possesses a molecular formula of C₃H₆S₄. vulcanchem.com Its core is a 1,3-dithiolane (B1216140) ring, which is a five-membered heterocyclic system containing two sulfur atoms at positions 1 and 3. chemicalbook.comwikipedia.org This specific compound is further distinguished by the presence of two thiol (-SH) groups attached to the carbon atoms at positions 4 and 5 of the dithiolane ring. vulcanchem.com

The precise International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. vulcanchem.com The geometry of the molecule is significantly influenced by the electronic and steric effects of the four sulfur atoms. vulcanchem.com The presence of thiol groups enhances the compound's capacity for nucleophilic reactions and the formation of disulfide bonds, which are crucial aspects of its chemical behavior. vulcanchem.com

Academic Significance within Organosulfur Heterocyclic Chemistry

Organosulfur compounds are a vital area of study in chemistry, with applications ranging from materials science to pharmaceuticals. acs.orgrsc.orgwikipedia.org Sulfur heterocycles, in particular, are found in various natural products and are key components in many synthetic molecules. nih.gov

This compound and its derivatives are significant for several reasons. The 1,3-dithiolane structure itself is widely used as a protecting group for carbonyl compounds (aldehydes and ketones) in organic synthesis due to its stability under both acidic and basic conditions. organic-chemistry.orgnih.gov The presence of the additional dithiol functionality in this compound expands its utility, making it a valuable building block, or synthon, for constructing more complex molecules. vulcanchem.com Specifically, it can act as a C₂ synthon in the creation of carbocycles and other heterocycles. vulcanchem.com Its ability to undergo ring-opening reactions allows for the synthesis of sulfur-containing macrocycles, which have applications in catalysis and supramolecular chemistry. vulcanchem.com

Historical Context of Dithiolane and Dithiole Research

The study of sulfur-containing heterocycles has a rich history. Early research into compounds like dithiolanes was often driven by their presence in natural products and their unique chemical reactivity. For instance, the 1,2-dithiolane (B1197483) ring is a key feature of asparagusic acid and its derivatives. wiley.comnih.gov

The investigation into dithiolanes and their unsaturated counterparts, dithioles, gained significant momentum with the discovery of their utility in organic synthesis. The development of methods to form and cleave dithiolane rings provided chemists with a powerful tool for carbonyl group protection and for umpolung (polarity inversion) strategies. organic-chemistry.orgslideshare.net The study of dithioles and related compounds has also been prominent in materials science, particularly in the development of organic conductors and semiconductors. researchgate.netsmolecule.com Research into the synthesis and properties of various dithiolane and dithiole derivatives continues to be an active area, driven by the quest for new materials and synthetic methodologies. wiley.comnih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of 1,3-Dithiolane and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1,3-Dithiolane | C₃H₆S₂ | 106.21 | 183 | 1.235 |

| This compound | C₃H₆S₄ | 170.3 | Not available | Not available |

| 1,3-Dithiolane-2,4,5-trithione | C₃S₅ | 196.36 | 289.766 at 760 mmHg | 1.894 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

807363-89-9 |

|---|---|

Molecular Formula |

C3H6S4 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

1,3-dithiolane-4,5-dithiol |

InChI |

InChI=1S/C3H6S4/c4-2-3(5)7-1-6-2/h2-5H,1H2 |

InChI Key |

NTLIFDXPWIJDEB-UHFFFAOYSA-N |

Canonical SMILES |

C1SC(C(S1)S)S |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1,3 Dithiolane 4,5 Dithiol and Its Derivatives

Direct Synthesis Strategies for the 1,3-Dithiolane-4,5-dithiol Scaffold

The direct formation of the 1,3-dithiolane (B1216140) ring system from acyclic precursors represents an efficient approach to this heterocyclic scaffold. A notable, modern strategy involves the use of visible light photoredox catalysis. This metal-free method allows for the regioselective dihydrothionation of terminal aromatic and heteroaromatic alkynes. rsc.org The reaction proceeds under neutral and mild conditions at room temperature, utilizing Eosin Y as a photoredox catalyst, and notably does not require any base or additives. rsc.org This protocol has proven to be scalable to the gram level, highlighting its practical utility. rsc.org

Another general and widely used method for the preparation of 1,3-dithiolanes involves the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112). organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of catalysts have been employed to promote this transformation, including perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), which facilitates the reaction under solvent-free conditions. chemicalbook.com Praseodymium triflate has also been identified as an efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes. chemicalbook.com

Synthesis of Substituted this compound Analogues

The functionalization of the 1,3-dithiolane ring is crucial for tailoring its properties for specific applications. Methodologies have been developed for the incorporation of various substituents, including sulfur-containing groups and carbonyl functionalities.

Incorporation of Alkylsulfanyl and Methylsulfanyl Groups

The introduction of alkylsulfanyl and methylsulfanyl groups onto the 1,3-dithiolane framework has been achieved in the context of synthesizing more complex derivatives. For instance, two methoxycarbonyl-substituted 2,5-di(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione derivatives bearing alkylsulfanyl groups of different sizes have been synthesized. oup.comshizuoka.ac.jp The synthesis of 5-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones from dialkyl malonates has also been reported. researchgate.net Additionally, 2-methylsulfanyl-1,3-dithiolium salts have been used as precursors in the synthesis of other substituted dithiole derivatives. chemicalbook.com

Preparation of Carbonyl-Substituted Dithiolanes and Dithioles

The synthesis of 1,3-dithiolanes bearing carbonyl groups has been explored through various synthetic routes. A novel reaction involves the treatment of 1,2-disulfenyl chlorides with aldehydes to yield substituted 1,3-dithiolane-2-carboxaldehydes. acs.org For example, the reaction of 1,2-ethanedisulfenyl chloride with propionaldehyde (B47417) yields 2-ethyl-1,3-dithiolane-2-carboxaldehyde. acs.org Furthermore, the reaction of these disulfenyl chlorides with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) leads to the formation of keto ester dithiolanes, which can be subsequently hydrolyzed and decarboxylated to afford 2-acetyl-1,3-dithiolanes. acs.org A direct synthesis of 1,3-dithiolane-4,5-dione (B14651815) has also been described. acs.org

| Starting Material | Reagent | Product | Yield (%) |

| 1,2-Ethanedisulfenyl chloride | Propionaldehyde | 2-Ethyl-1,3-dithiolane-2-carboxaldehyde | 50-55 |

| 1,2-Ethanedisulfenyl chloride | Ethyl acetoacetate | 2-Carbethoxy-2-acetyl-1,3-dithiolane | - |

Formation of Thione Derivatives

Thione derivatives of 1,3-dithiolanes are important synthetic targets. The synthesis of 2,5-di(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione derivatives with methoxycarbonyl and alkylsulfanyl substituents has been reported. oup.comshizuoka.ac.jpoup.com The synthesis of 4,4-dimethyl-1,3-dithiolane-2-thione (B14321187) has been achieved through the reaction of 2,2-dimethylthiirane (B1580642) with carbon disulfide under pressure in the presence of a triethylamine (B128534) catalyst. chemicalbook.com Additionally, the reaction of the potassium salt of 1-dimethylamino-1-propenethiolate with carbon disulfide in dimethoxyethane yields a dithiolthione derivative. thieme-connect.com

Protective Group Chemistry and Deprotection Strategies

The stability of the 1,3-dithiolane ring under various reaction conditions makes it an excellent protecting group for carbonyl functionalities in complex organic syntheses.

Dithiolanes as Protecting Groups in Complex Synthesis

1,3-Dithiolanes are widely employed as protecting groups for aldehydes and ketones due to their high stability under both acidic and basic conditions. asianpubs.orgresearchgate.net This stability is crucial in multistep syntheses where other functional groups need to be manipulated without affecting the carbonyl moiety. asianpubs.orgnih.gov The formation of the dithiolane is typically achieved by reacting the carbonyl compound with 1,2-ethanedithiol in the presence of an acid catalyst. organic-chemistry.org

The removal, or deprotection, of the 1,3-dithiolane group to regenerate the parent carbonyl compound is a critical step and numerous methods have been developed to achieve this transformation. nih.govrsc.org While some methods require harsh conditions, milder and more selective reagents have been sought. asianpubs.org

Several reagents and conditions for the deprotection of 1,3-dithiolanes are summarized in the table below:

| Reagent/Condition | Substrate Scope | Key Features |

| Mercury(II) nitrate (B79036) trihydrate | Aromatic and aliphatic dithiolanes | Solid-state, fast (1-4 min), excellent yields. nih.gov |

| 30% Hydrogen peroxide, Iodine (cat.), SDS in water | Activated and non-activated dithianes/dithiolanes | Mild, neutral conditions, tolerates various functional groups, environmentally friendly. organic-chemistry.org |

| Polyphosphoric acid (PPA) and acetic acid | Aromatic and aliphatic dithiolanes | Simple, mild, efficient, inexpensive reagents. asianpubs.org |

| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS], N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], NBS | Aromatic, aliphatic, and α,β-unsaturated dithiolanes | Solvent-free, room temperature, excellent yields. arkat-usa.org |

The versatility of 1,3-dithiolanes as protecting groups is demonstrated by their application in the synthesis of complex natural products and other multifunctional organic compounds. asianpubs.org Their ability to be selectively introduced and removed makes them an indispensable tool for synthetic chemists. beilstein-journals.org

Chemoselective Deprotection Protocols for 1,3-Dithiolane and this compound Derivatives

The 1,3-dithiolane group is a robust protecting group for carbonyl compounds, stable under both acidic and basic conditions. researchgate.net Its removal, or deprotection, to regenerate the parent carbonyl compound often requires specific and mild conditions to avoid affecting other sensitive functional groups within a complex molecule. This chemoselectivity is a critical aspect of its use in multi-step organic synthesis. tandfonline.com While the literature provides extensive protocols for 1,3-dithiolane derivatives in general, specific methods tailored exclusively to this compound are not extensively detailed, hence the protocols are generally applicable to the broader class of 1,3-dithiolane derivatives.

A variety of reagents have been developed for the deprotection of dithioacetals. wikipedia.org An efficient and clean protocol utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in an aqueous micellar system with sodium dodecyl sulfate (B86663) (SDS). researchgate.netscribd.com This method operates under essentially neutral conditions and demonstrates high tolerance for numerous protecting groups on phenols (like allyl, benzyl (B1604629), TBDMS, and TBDPS ethers) and amines (such as BOC and Cbz carbamates) without causing overoxidation. researchgate.netscribd.com

Other notable chemoselective methods include the use of silicasulfuric acid in combination with sodium nitrate (NaNO₃) and o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin (β-CD) in water at room temperature. organic-chemistry.org Systems like hydantoin (B18101) bromide have also been shown to be effective for the deprotection of 1,3-dithianes and 1,3-dithiolanes under solvent-free conditions, yielding the parent carbonyl compounds in high yields. tandfonline.com The use of mercury(II) nitrate trihydrate in the solid state offers a fast and efficient, albeit toxic, method for deprotection. researchgate.net For more environmentally benign approaches, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are available. researchgate.net

Table 1: Selected Chemoselective Deprotection Reagents for 1,3-Dithiolane Derivatives

| Reagent System | Conditions | Selectivity/Notes | Reference |

| H₂O₂ (30% aq) / I₂ (5 mol%) / SDS | Water, Room Temperature | Tolerates various phenol (B47542) and amine protecting groups; neutral conditions. | researchgate.netscribd.com |

| Silicasulfuric acid / NaNO₃ | Not specified | Chemoselective method for S,S-acetals. | scribd.comorganic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, Room Temperature | Mild, neutral conditions. | organic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Solvent-free | Effective for aromatic, aliphatic, and α,β-unsaturated derivatives. | tandfonline.com |

| Mercury(II) nitrate trihydrate | Solid state | Fast and efficient, but uses toxic mercury. | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Not specified | Environmentally friendlier alternative to heavy metal reagents. | tandfonline.comresearchgate.net |

Catalyst Systems for Dithioacetalization and Dithiolane Formation

The formation of 1,3-dithiolanes, a process known as dithioacetalization, is typically achieved through the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with 1,2-ethanedithiol. wikipedia.orgorganic-chemistry.org A wide array of catalyst systems, including both Brønsted and Lewis acids, have been developed to facilitate this transformation efficiently and chemoselectively. organic-chemistry.orglookchem.com

Heterogeneous and solid-supported catalysts have gained significant attention due to their environmental benefits, ease of handling, and reusability. tandfonline.com Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) stands out as an exceptionally efficient and reusable catalyst for forming 1,3-dithiolanes under solvent-free conditions at room temperature, offering high yields in very short reaction times. organic-chemistry.orgthieme-connect.com Similarly, tungstate (B81510) sulfuric acid acts as a strong, recyclable solid acid catalyst for solvent-free dithioacetalization. tandfonline.com Alumina sulfuric acid (Al₂O₃–SO₃H) is another heterogeneous catalyst that promotes the reaction with excellent yields under mild, room temperature conditions and can be reused multiple times without losing activity. tandfonline.com

A variety of metal salts and complexes also serve as effective catalysts. thieme-connect.com These include metal triflates such as yttrium triflate (Y(OTf)₃) and praseodymium triflate (Pr(OTf)₃), which are noted for their efficiency and recyclability, particularly in the chemoselective protection of aldehydes over ketones. organic-chemistry.orgchemicalbook.com Other catalysts like tungsten hexachloride (WCl₆), hafnium trifluoromethanesulfonate, and even elemental iodine are used to promote the reaction under mild conditions. organic-chemistry.orglookchem.com Photocatalytic methods using visible light have also been reported, employing catalysts like 9-mesityl-10-methylacridinium (B1239669) perchlorate. rsc.org

Table 2: Catalyst Systems for 1,3-Dithiolane Formation

| Catalyst System | Conditions | Key Features | Reference |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, Room Temperature | Extremely efficient, reusable, short reaction times (1-30 min), high yields (75-100%). | organic-chemistry.orgthieme-connect.com |

| Tungstate sulfuric acid (TSA) | Solvent-free, 80°C or grinding at RT | Environmentally benign, recyclable, excellent yields. | tandfonline.com |

| Alumina sulfuric acid (Al₂O₃–SO₃H) | Acetonitrile, Room Temperature | Heterogeneous, reusable, highly chemoselective for aldehydes. | tandfonline.com |

| Yttrium triflate (Y(OTf)₃) | Not specified | Catalytic amount, high chemoselectivity for aldehydes. | organic-chemistry.org |

| Tungsten hexachloride (WCl₆) | CH₂Cl₂, 0-5 °C | Highly efficient for various aldehydes and ketones. | lookchem.com |

| Iodine (I₂) | Not specified | Mild conditions, also used for transthioacetalization. | scribd.comorganic-chemistry.org |

| Indium(III) iodide (InI₃) / TMDS | Not specified | Used for reductive dithioacetalization of carboxylic acids. | acs.org |

Mechanistic Aspects of Dithiolane Ring Formation and Functionalization

The formation of a 1,3-dithiolane ring proceeds via the acid-catalyzed reaction between a carbonyl compound and 1,2-ethanedithiol. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by one of the sulfur atoms of the dithiol. This is followed by a second intramolecular nucleophilic attack by the other sulfur atom, leading to the formation of the five-membered dithiolane ring after dehydration. The use of strong solid acids like tungstate sulfuric acid facilitates this by activating the carbonyl group, thereby lowering the transition state energy for the nucleophilic attack. tandfonline.com When epoxides are used as starting materials with reagents like potassium ethyl xanthogenate, the reaction proceeds stereochemically to form 1,3-dithiolane-2-thiones, where the newly formed five-membered ring is trans-fused to the existing ring system.

A key aspect of 1,3-dithiolane chemistry is its functionalization, particularly at the C-2 position. wikipedia.org Deprotonation at this position using a strong base like butyllithium (B86547) generates a 2-lithio-1,3-dithiolane. wikipedia.org Unlike their more stable six-membered 1,3-dithiane (B146892) counterparts, these 2-lithio-1,3-dithiolane species are prone to undergo ring fragmentation, yielding a dithiocarboxylate anion and ethylene (B1197577) gas. wikipedia.orgacs.org This fragmentation can be controlled and utilized for the one-pot synthesis of dithioesters by trapping the dithiocarboxylate anion with an electrophile. acs.org

The dithiolane moiety can also be used to functionalize other materials. For instance, 1,2-dithiolane (B1197483) derivatives have been used for the covalent functionalization of exfoliated semiconducting MoS₂, where the dithiolane ring facilitates chemical anchoring to the material's edges. researchgate.net This highlights a mechanistic deviation from simple thiol-based functionalization, which often results in less stable, non-covalent adsorption. researchgate.net The ability of the dithiolane group to interact with and modify biomolecules, such as forming covalent bonds with thiol groups in proteins, makes it a valuable tool in mechanistic studies of biochemical pathways.

Iii. Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring, a five-membered heterocycle containing two sulfur atoms, exhibits a unique set of reactions that are of significant interest in organic synthesis.

A key reaction of 1,3-dithiolanes is their propensity to undergo ring fragmentation, particularly when deprotonated at the C2 position. nih.govacs.org This reaction pathway distinguishes them from their six-membered counterparts, the 1,3-dithianes, which are more stable upon C2-deprotonation and are widely used as acyl anion equivalents. nih.govorganic-chemistry.org The fragmentation of 2-substituted 1,3-dithiolanes typically yields a dithiocarboxylate anion and ethylene (B1197577) gas. nih.govacs.org The stability of the resulting dithiocarboxylate anion is a significant driving force for this transformation.

The conditions for ring fragmentation can be influenced by the nature of the substituent at the C2 position and the reaction medium. researchgate.net For instance, the reaction of 2-alk-1-enyl-1,3-dithiolanes with organolithium reagents leads to deprotonation at C2 followed by cycloelimination to generate α,β-unsaturated dithiocarboxylate anions. researchgate.net In contrast, 2-alk-2-enyl-1,3-dithiolanes can undergo ring-opening via attack at the C4 position. researchgate.net

Numerous reagents have been reported to induce the ring opening of 1,3-dithiolanes to yield aldehydes or ketones, including CuCl₂-adsorbed silica (B1680970) gel, thionyl chloride, and mercury(II) chloride/cadmium carbonate. chemicalbook.com

The treatment of 1,3-dithiolanes with strong bases is a common method to initiate transformations, primarily through deprotonation. utk.edu The site of deprotonation and the subsequent reaction pathway are highly dependent on the reaction conditions, including the base, solvent, and substituents on the ring. nih.govacs.org

Deprotonation at the C2 position of 2-aryl-1,3-dithiolanes with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) leads to the formation of a dithiocarboxylate anion through ring fragmentation. nih.govacs.orgnih.gov This process has been effectively utilized for the one-pot synthesis of a variety of dithioesters. nih.govacs.orgnih.gov The generated dithiocarboxylate anion can be trapped with various electrophiles, such as alkyl halides, to furnish the corresponding dithioester products in good yields. nih.govacs.org

The choice of base and solvent is critical. For example, the fragmentation of 2-aryl-1,3-dithiolanes has been achieved using NaH in a mixture of DMF and HMPA at elevated temperatures. nih.govacs.org More recent methods have employed LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C, achieving rapid fragmentation. nih.govacs.orgnih.gov It has been noted that depending on the conditions, deprotonation can also occur at the C4 position, leading to the formation of thioaldehydes and vinyl thiolates. nih.govacs.org

Table 1: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes for Dithioester Synthesis

| Base | Solvent | Temperature (°C) | Time | Product Yield (%) | Reference |

| LiHMDS | CPME | 100 | 5 min (fragmentation) | 73-90 | nih.govacs.org |

| NaH | DMF/HMPA | 130-150 | 2 h | - | nih.govacs.org |

| KOtBu | DMF | - | - | - | nih.govacs.org |

This table summarizes the conditions for the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to generate dithiocarboxylate anions, which are subsequently alkylated to form dithioesters.

Organometallic reagents, such as organolithium compounds, are powerful nucleophiles and strong bases that can react with 1,3-dithiolanes in several ways. libretexts.org Their interaction is not always straightforward and can lead to different products depending on the substrate and reaction conditions.

While 1,3-dithianes are readily metalated at the C2 position with reagents like n-butyllithium (n-BuLi) to form stable carbanions, the corresponding anions of 1,3-dithiolanes are often unstable and prone to fragmentation. nih.govorganic-chemistry.org This instability limits their application as acyl anion equivalents in the same manner as dithianes. organic-chemistry.org

However, metalation of 1,3-dithiolanes can be achieved under specific conditions. For instance, the anion of trans-1,3-dithiolane 1,3-dioxide has been shown to be sufficiently stable to react with aldehydes, yielding adducts in high yields. acs.org The stereoselectivity of these reactions can be controlled by the choice of metal counterion and reaction temperature. acs.org

The reaction of 2-alk-1-enyl-1,3-dithiolanes with organolithium reagents results in deprotonation at C2 and subsequent fragmentation. researchgate.net In contrast, for 2-alk-2-enyl-1,3-dithiolanes, the reaction can proceed via ring-opening initiated by the attack of the organolithium reagent at the C4 position. researchgate.net

Base-Mediated Transformations and Dithiocarboxylate Anion Generation

Redox Chemistry of the Dithiol and Dithiolane Moieties

The sulfur atoms in both the dithiol and dithiolane functionalities of 1,3-dithiolane-4,5-dithiol are susceptible to redox reactions, which can lead to a variety of oxidized and reduced products. The interconversion between a dithiol and a disulfide is a fundamental redox process, where the dithiol is the reduced form and the disulfide is the oxidized form. libretexts.org

The oxidation of 1,3-dithiolanes can lead to the formation of sulfoxides and sulfones. Microbial oxidation of 1,3-dithiolanes has been shown to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide and a titanium catalyst results in the diastereoselective formation of a monosulfoxide. chemicalbook.com

The stereochemical outcome of the oxidation is often influenced by the substituents on the dithiolane ring. For 2-aryl-1,3-dithiolanes, there is a notable preference for the addition of oxygen to the sulfur atom trans to the aryl group. researchgate.net Further oxidation of 1,3-dithiolane 1-oxides typically yields trans-1,3-dioxides. researchgate.netrsc.org

The reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles can lead to a variety of products, including ring-opening and ring-expansion products. rsc.orgrsc.org For example, reaction with benzenethiol (B1682325) can yield 1,4-dithiane (B1222100) 1-oxides and α,β-unsaturated sulfoxides. rsc.org

The dithiol moiety can be oxidized to form a disulfide bond. This is a common reaction for thiols and is a key process in many biological systems. libretexts.org The oxidation of 1,2-dithiols can lead to the formation of cyclic disulfides.

The reduction of the dithiolane ring can be achieved using various reducing agents. For instance, 1,2-dithiolane (B1197483) can be reduced with zinc and hydrochloric acid (Zn/HCl) to yield propane-1,3-dithiol. chemicalbook.com The disulfide bond is susceptible to reduction by various reagents, including thiols, to regenerate the corresponding dithiols. libretexts.org This reversible redox process is crucial in many biological contexts. libretexts.org

The reduction of 1,2-dithiolanes can also be mediated by enzymes such as thioredoxin reductase, although some studies suggest that this reduction can be nonspecific. nih.gov

Oxidative Processes and Stereochemical Outcomes

Derivatization at Dithiol Functionalities

The thiol groups (-SH) at the 4 and 5 positions of the 1,3-dithiolane ring are the primary sites of reactivity, allowing for a variety of chemical transformations. These derivatization reactions are crucial for synthesizing more complex molecules, functional materials, and precursors for further chemical synthesis.

One of the fundamental reactions of the dithiol functionalities is their conversion into thioesters or related sulfur-containing derivatives. Research has demonstrated the synthesis of complex derivatives such as 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione. researchgate.net In this case, the thiol groups are acylated, showcasing a common pathway for derivatization.

A significant transformation pathway for 1,3-dithiolanes involves base-mediated fragmentation. While 1,3-dithianes are readily deprotonated at the C(2) position to form stable carbanions useful in synthesis, 1,3-dithiolanes tend to undergo ring fragmentation upon deprotonation at the same position. acs.org This process results in the formation of a dithiocarboxylate anion and ethylene gas. This reactivity has been harnessed for the one-pot synthesis of dithioesters. By using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures, the dithiolane ring can be selectively deprotonated and fragmented. The resulting dithiocarboxylate can then be trapped by various electrophiles, such as alkyl halides or diaryliodonium salts, to yield a diverse array of dithioesters. acs.org

The scope of this derivatization has been explored with various electrophiles. For instance, reactions with a range of substituted benzylic halides proceed in good to excellent yields. acs.org This method is not limited to benzylic halides; other electrophiles like methyl-2-bromopropionate, allyl bromide, and bromoacetonitrile (B46782) have also been successfully employed to generate the corresponding dithioester derivatives. acs.org

Interactive Data Table: Synthesis of Dithioester Derivatives from 2-Aryl-1,3-Dithiolanes acs.org

The following table summarizes the one-pot, two-step synthesis of various dithioesters from 2-phenyl-1,3-dithiolane and different benzylic halides. The reaction involves fragmentation of the dithiolane ring followed by alkylation of the intermediate dithiocarboxylate.

| Entry | Benzylic Halide | Product | Yield (%) |

| 1 | Benzyl (B1604629) bromide | Dithiobenzoic acid benzyl ester | 84 |

| 2 | 4-Methylbenzyl bromide | Dithiobenzoic acid 4-methylbenzyl ester | 81 |

| 3 | 4-Methoxybenzyl chloride | Dithiobenzoic acid 4-methoxybenzyl ester | 78 |

| 4 | 4-Chlorobenzyl bromide | Dithiobenzoic acid 4-chlorobenzyl ester | 82 |

| 5 | 4-Bromobenzyl bromide | Dithiobenzoic acid 4-bromobenzyl ester | 83 |

| 6 | 4-(Trifluoromethyl)benzyl bromide | Dithiobenzoic acid 4-(trifluoromethyl)benzyl ester | 75 |

| 7 | 2-Chlorobenzyl chloride | Dithiobenzoic acid 2-chlorobenzyl ester | 79 |

| 8 | 1-Naphthylmethyl chloride | Dithiobenzoic acid 1-naphthylmethyl ester | 66 |

Furthermore, the thiol groups can participate in nucleophilic displacement reactions, which is a key step in the formation of disulfide-linked polymers and various thioether derivatives. Oxidation of the sulfur atoms within the dithiolane ring can also lead to derivatization, forming sulfoxides or sulfones, which alters the electronic properties and reactivity of the molecule. smolecule.com

Studies on Intermolecular Interactions in Dithiolane Systems

The intermolecular interactions in dithiolane systems are critical in determining their solid-state structure, physical properties, and role in supramolecular chemistry. These interactions are primarily governed by hydrogen bonding and non-covalent interactions involving the sulfur atoms.

Sulfur-Based Non-covalent Interactions: Beyond classical hydrogen bonds, non-covalent interactions involving sulfur atoms are ubiquitous and important in the structure of sulfur-containing heterocycles. iisc.ac.inepfl.chacs.orgepfl.ch These include:

S···S Interactions: In the crystal structure of 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione, a long intermolecular S···S interaction was identified, which contributes to the formation of dimeric structures in the crystal lattice. researchgate.net

Chalcogen Bonding: This is a type of σ-hole interaction where the electron-deficient region on a covalently bonded sulfur atom interacts with an electron-rich site on another molecule. researchgate.net These interactions are highly directional and play a role in drug design, materials science, and supramolecular assembly. researchgate.net

Other Heteroatom Interactions: In complex dithiole derivatives, interactions between sulfur and other heteroatoms, such as iodine (S···I) and oxygen (O···I), have been observed. iucr.org These contacts can be shorter than the sum of the van der Waals radii, indicating a significant attractive force that helps to build one-dimensional columnar stacks and increase the dimensionality of the molecular aggregation in the solid state. iucr.org

Iv. Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallographic Investigations

The molecular structures of several 1,3-dithiolane (B1216140) derivatives have been successfully determined by single-crystal X-ray diffraction analysis. These studies provide fundamental crystallographic data, including unit cell dimensions and space group symmetry, which define the crystal lattice.

For instance, the derivative 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione was synthesized and its structure characterized. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net Another derivative, 2,5-Bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione, was found to crystallize in the monoclinic space group P2₁. iucr.org These determinations are foundational for a complete analysis of the solid-state structure.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 4,5-bis(cyclohexanecarbonylthio)-1,3-dithiolane-2-thione | C₁₅H₁₀O₄S₇ | Triclinic | P-1 | a = 5.37370(10) Å, b = 12.8618(2) Å, c = 15.2481(2) Å, α = 74.8530(10)°, β = 80.6000(10)°, γ = 85.9550(10)° | researchgate.net |

| 2,5-Bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione | C₉H₄S₇ | Monoclinic | P 2₁ | a = 17.669(5) Å, b = 3.9110(11) Å, c = 18.380(5) Å, β = 108.177(4)° | iucr.org |

| 5-(1,3-Dithiolo[4,5-d] rsc.orgnih.govdithiol-2-ylidene)-1,3-dithiolo[4,5-c] researchgate.netrsc.orgiucr.orgthiadiazole | C₇H₂N₂S₇ | Monoclinic | C2/c | a = 35.63(5) Å, b = 3.824(5) Å, c = 8.814(12) Å, β = 113.020(15)° | researchgate.net |

X-ray diffraction studies reveal that the central ring system of 1,3-dithiolane derivatives often exhibits a high degree of planarity. In the structure of 4,5-bis(phenylsulfonylthio)-1,3-dithiolane-2-thione, the central 1,3-dithiolane-2-thione fragment is planar. researchgate.net Similarly, investigations into other derivatives, such as those of tetrathiafulvalene (B1198394) containing a 1,3-dithiole ring, show that the molecular framework is almost planar, with only small root-mean-square (r.m.s.) deviations. researchgate.net For example, in one such unsymmetrical tetrathiafulvalene derivative, the molecule is almost planar with an r.m.s. deviation of 0.096 Å. researchgate.net

In the case of 5-(4,5-Diiodo-1,3-dithiol-2-ylidene)-4′,5′-bis(methylsulfanyl)-2,2′-bi-1,3-dithiol-4(5H)-one, the molecular framework is also nearly planar, with a maximum deviation of 0.057 (5) Å, excluding the twisted methylsulfanyl groups. iucr.org The planarity of these core structures is a significant feature, influencing the electronic properties and potential for intermolecular interactions within the crystal.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In sulfur-rich compounds like 1,3-dithiolane derivatives, short intermolecular contacts involving sulfur atoms are common and play a crucial role in the crystal packing. researchgate.net X-ray analyses have identified numerous instances of S···S interactions that are shorter than the sum of the van der Waals radii (typically around 3.60 Å). nih.goviucr.org

For example, in the crystal structure of 2,5-Bis(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione, adjacent molecular columns interact via multiple short S···S contacts (ranging from 3.33 Å to 3.53 Å) and S···H contacts. iucr.orgnih.gov These interactions often lead to the formation of one-dimensional columnar stacks or more complex three-dimensional networks. nih.govgrafiati.com In iodo-substituted derivatives, additional interactions such as S···I and O···I contacts have been observed, further influencing the packing arrangement. iucr.org The study of these non-covalent interactions is key to understanding the supramolecular chemistry and solid-state properties of these materials.

Analysis of Molecular Conformation and Planarity in the Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution. slideshare.netweebly.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework, including the chemical environment and connectivity of atoms.

¹H NMR spectroscopy is fundamental for determining the number and type of hydrogen atoms in a molecule. slideshare.net The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. slideshare.netweebly.com Integration of the signal intensity reveals the relative number of protons responsible for the signal, while the multiplicity (e.g., singlet, doublet) provides information about neighboring protons. rsc.org

In the context of 1,3-dithiolane derivatives, ¹H NMR is used to confirm their synthesis and purity. For example, in the conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one, ¹H NMR provides a clear distinction between the two. The methylene (B1212753) (CH₂) protons of the starting thione appear as a singlet at δ 4.00 ppm in CDCl₃. frontiersin.org Upon conversion to the corresponding -one, this signal shifts to δ 3.72 ppm. frontiersin.org This difference in chemical shift allows for straightforward monitoring of the reaction progress and quantification of the product-to-reactant ratio by integrating the respective signals. frontiersin.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. weebly.com Although less sensitive than ¹H NMR, it is highly valuable for characterizing the chemical environment of each carbon atom.

For 1,3-dithiolane derivatives, ¹³C NMR is particularly useful for identifying the characteristic carbon atoms within the heterocyclic ring. The chemical shift of the thiocarbonyl carbon (C=S) in 1,3-dithiolane-2-thione is observed at a distinct downfield position of δ 228.8 ppm. frontiersin.org In contrast, the carbonyl carbon (C=O) in 1,3-dithiolan-2-one resonates at δ 198.5 ppm. frontiersin.org The methylene carbons (CH₂) also show a characteristic shift, appearing at δ 43.7 ppm for the thione and δ 36.2 ppm for the one. frontiersin.org These unique chemical shifts serve as reliable diagnostic markers for the structural confirmation of these compounds.

| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1,3-dithiolane-2-thione | 4.00 (s, 2H, CH₂) | 228.8 (C=S), 43.7 (CH₂) | frontiersin.org |

| 1,3-dithiolan-2-one | 3.72 (s, 2H, CH₂) | 198.5 (C=O), 36.2 (CH₂) | frontiersin.org |

Carbon (¹³C) NMR Characterization

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy techniques are vital for probing the electronic structure and identifying the characteristic functional groups within 1,3-dithiolane-4,5-dithiol and its analogs.

The electronic absorption spectra of 1,3-dithiolane derivatives and related dithiolene compounds provide valuable information about their electronic transitions. In the UV-visible region, absorptions are typically associated with π → π* and n → σ* transitions within the dithiolane ring and its substituents.

Many metal complexes derived from dithiolene ligands, which are structurally related to this compound, exhibit strong absorption bands in the near-infrared (NIR) region. researchgate.net These low-energy absorptions are often attributed to intramolecular charge transfer transitions and are a hallmark of dithiolene complexes, making UV-Vis-NIR spectroscopy a key characterization tool for these materials. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the nature of the metal center and the substituents on the dithiolene ligand. researchgate.net

| Compound/Complex Type | Absorption Maxima (λmax) | Region | Transition Type |

| Dithiolene Complexes | ~700 - 1950 nm | Near-IR | π - π* transitions |

| Vanadium Oxide Catalysts | 520 nm | Visible | Charge-transfer |

This table presents typical absorption regions for dithiolene complexes and related materials based on available research. researchgate.netnih.gov

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ksu.edu.sa For this compound, the IR spectrum would be characterized by the stretching vibrations of its key bonds.

The S-H stretching vibration of the thiol groups is expected to appear as a weak absorption in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations typically occur in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹, and can be difficult to assign definitively. The C-H stretching vibrations of the dithiolane ring will be observed around 2850-3000 cm⁻¹. In derivatives where the thiol groups are protected or have reacted, the absence of the S-H stretch and the appearance of new characteristic bands (e.g., C=O stretch in esters around 1720 cm⁻¹) provide clear evidence of chemical modification. vulcanchem.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| S-H (thiol) | 2550 - 2600 (weak) |

| C-H (alkane) | 2850 - 3000 |

| C-S | 600 - 800 |

This table summarizes the expected IR absorption ranges for the primary functional groups in this compound. ksu.edu.sa

Photoelectron spectroscopy (PES) provides direct information about the electronic structure and bonding in molecules by measuring the ionization energies of valence electrons. Studies on 4,5-disubstituted 1,3-dithiol-2-ones and related compounds have utilized variable-temperature PES to investigate their thermal fragmentation and identify reactive intermediates. lookchem.com This technique can be applied to understand the electronic effects of substituents on the dithiole ring and to probe the energies of the sulfur lone pair orbitals. The interpretation of the photoelectron spectra is often aided by quantum chemical calculations. lookchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns. libretexts.org

Under electron ionization (EI), the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. The fragmentation of the molecular ion occurs through characteristic pathways that are dictated by the structure of the molecule. For 1,3-dithiolanes, common fragmentation pathways involve the cleavage of C-S and S-S bonds. vulcanchem.com The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

| Ion Type | Description | Significance |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | Provides the molecular weight of the compound. |

| Fragment Ions | Smaller ions resulting from the breakup of the molecular ion. | The pattern of fragment ions helps to elucidate the structure of the molecule. |

This table outlines the basic principles of mass spectrometry analysis for molecular characterization. libretexts.orglibretexts.org

A comprehensive search of available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the chemical compound “this compound” within the requested computational and theoretical modeling framework.

Studies providing detailed analyses such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of spectroscopic properties, conformational analysis, and computational studies of reaction mechanisms are not available for this specific molecule.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time due to the absence of primary research on the computational chemistry of this compound.

V. Computational Chemistry and Theoretical Modeling of 1,3 Dithiolane 4,5 Dithiol

Molecular Dynamics Simulations

A review of available scientific literature indicates that specific molecular dynamics (MD) simulation studies focusing explicitly on the reactivity or interactions of 1,3-dithiolane-4,5-dithiol are not extensively reported. Molecular dynamics is a computational method used to simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior, conformational changes, and interactions with their environment.

For a molecule such as this compound, MD simulations could theoretically be applied to investigate several aspects of its chemical nature. Potential areas of study would include:

Conformational Dynamics: Analyzing the flexibility of the dithiolane ring and the rotational freedom of the thiol (-SH) groups. This would help in understanding the accessible shapes the molecule can adopt in different phases.

Solvation Effects: Simulating the molecule in various solvents to understand how solvent-solute interactions influence its structure and the reactivity of its thiol groups.

Interactions with Surfaces: Given the high affinity of thiol groups for metal surfaces, a significant application of MD simulations would be to model the adsorption and self-assembly of this compound on substrates like gold. rsc.orgresearchgate.netgoogle.com Such simulations could predict binding energies, orientation on the surface, and the formation of self-assembled monolayers (SAMs).

Reactivity Studies: While classical MD does not typically model the breaking and forming of covalent bonds directly, it can be used in conjunction with quantum mechanics (QM/MM methods) or reactive force fields to study reaction pathways. nih.gov For this compound, this could involve simulating the deprotonation of the thiol groups or disulfide bond formation.

Although general MD methodologies are well-established for sulfur-containing organic molecules and their interactions, particularly in the context of materials science and biochemistry, dedicated research applying these techniques to this compound is not present in the surveyed literature. nih.govtbzmed.ac.ir Therefore, no specific research findings or corresponding data tables on its molecular dynamics can be presented at this time.

Vi. Coordination Chemistry and Applications in Functional Materials

1,3-Dithiolane-4,5-dithiol and its Derivatives as Ligands

The dithiolene ligands, including derivatives of this compound, are known for their ability to stabilize metals in unusual oxidation states and to form planar complexes that facilitate intermolecular interactions. These characteristics are crucial for the design of molecular conductors and magnets. riken.jpgla.ac.uk

Synthesis of Metal Complexes with Dithiolate Ligands

Metal complexes of dithiolate ligands, such as those derived from this compound, are typically synthesized by reacting a salt of the dithiolate ligand with a metal salt. For instance, the reaction of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) with metal salts has been extensively used to prepare a wide range of coordination complexes. capes.gov.br A common precursor for many dithiolene ligands is the corresponding 1,3-dithiole-2-thione (B1293655), which can be converted to the dithiolate in situ. researchgate.net

The synthesis often involves the use of tetraalkylammonium or tetraarylphosphonium salts to isolate the resulting anionic complexes. capes.gov.br For example, complexes with the general formula [M(α-mtpdt)2] (where α-mtpdt is 5-methylthiophene-2,3-dithiolate) have been prepared with a variety of transition metals like gold, nickel, iron, cobalt, copper, platinum, and palladium using this method. capes.gov.br In some cases, the direct oxidation of monoanionic complexes can lead to stable, neutral complexes that are soluble in common organic solvents. capes.gov.br

Another synthetic approach involves the reaction of dithiols with iron carbonyls, such as Fe3(CO)12, to produce diiron dithiolato carbonyl complexes. nih.gov This method is effective for aromatic dithiols and highlights the versatility of dithiolate ligands in forming multinuclear metal complexes.

Coordination Behavior with Transition Metals

Dithiolate ligands derived from this compound typically act as bidentate ligands, coordinating to a central metal atom through the two sulfur atoms of the dithiolate group. The resulting metal complexes often exhibit a square-planar geometry, particularly with d8 metals like nickel, palladium, and platinum. riken.jpgla.ac.uk This planar structure is a key feature that promotes stacking in the solid state, leading to the formation of conducting or magnetic materials. gla.ac.uk

The coordination can also lead to different geometries depending on the metal and the specific ligand. For example, while many [M(α-mtpdt)2] complexes are square planar, a cobalt complex, [Co(α-mtpdt)2]2-, was found to have a rare tetrahedral coordination geometry. capes.gov.br Copper, with the same ligand, forms a four-metal cluster, [Cu4(α-mtpdt)3]2-. capes.gov.br

The electronic nature of the dithiolene ligand is often described as "non-innocent," meaning the ligand itself is redox-active and its oxidation state can be ambiguous. researchgate.netacs.org This property allows the ligand to actively participate in the electronic properties of the resulting complex, influencing its redox behavior and spectroscopic characteristics.

Electronic and Electrochemical Properties of Coordination Compounds

The coordination compounds of this compound and its derivatives exhibit a rich array of electronic and electrochemical properties, which are fundamental to their application in functional materials.

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of these coordination compounds. nasa.gov Dithiolene complexes are known to undergo multiple, often reversible, redox processes. gla.ac.uk These processes can be centered on the metal or the ligand, a direct consequence of the non-innocent nature of dithiolene ligands. researchgate.net

For example, cyclic voltammetry studies on [M(dddt)2] complexes (where dddt is 5,6-dihydro-1,4-dithiin-2,3-dithiolate) have shown that they can exist in various oxidation states, from dianionic to cationic. gla.ac.ukitn.pt The electrochemical oxidation of [M(dtdt)2]- complexes (where dtdt is 2-thioxo-1,3-dithiole-4,5-dithiolato) consistently yields the neutral [M(dtdt)2]0 species. acs.org

The redox potentials can be tuned by modifying the substituents on the dithiolene ligand. This tunability is crucial for designing materials with specific electronic properties for applications such as redox flow batteries. auburn.edu The table below presents the half-wave potentials for the first oxidation of some gold bis(dithiolene) complexes, illustrating the effect of ligand substitution.

| Complex | E1/2(-1/0) (V vs. Fc+/Fc) |

| [Au(bdt)2]⁻¹ | +0.66 |

| [Au(Et-thiazdt)2]⁻¹ | +0.55 |

| [nBu4N][Au(bdt)(Et-thiazdt)] (1) | +0.485 |

| Data from cyclic voltammetry experiments performed in 0.1 M Bu4NPF6 in CH2Cl2 at a 100 mV s⁻¹ scan rate. rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential tool for studying paramagnetic dithiolene complexes, which often have unpaired electrons due to their redox-active nature. google.commdpi.com The EPR spectra provide valuable information about the distribution of the unpaired electron's spin density within the complex, revealing the degree of delocalization between the metal and the ligand. mdpi.com

In many cases, the EPR signal is consistent with the unpaired electron residing primarily on the ligand, highlighting the non-innocent character of the dithiolene. acs.org For instance, EPR studies on rhenium tris(benzene-1,2-dithiolate), Re(bdt)3, showed a narrow signal indicative of a singly occupied molecular orbital (SOMO) with predominantly ligand character. acs.org

The g-values and hyperfine coupling constants obtained from EPR spectra can help to elucidate the electronic structure of these complexes. capes.gov.br For example, the unique EPR parameters of certain molybdenum enzymes are attributed to the covalent delocalization of electron density between the Mo(V) center and the sulfur atoms of the coordinated dithiolene unit. mdpi.com

Development of Charge-Transfer Salts and Conductive Materials

A major driving force behind the research into this compound and its derivatives is their use in the creation of molecular conductors and superconductors. riken.jp These materials are typically formed from charge-transfer salts, where electrons are transferred between a donor and an acceptor molecule. rsc.org

The planar structure of metal dithiolene complexes facilitates their stacking into columns or layers in the solid state, which is a prerequisite for electrical conductivity. gla.ac.uk The conductivity can be tuned by varying the metal, the dithiolene ligand, and the counter-ion in the charge-transfer salt. riken.jp

One of the most well-known families of dithiolene-based conductors is based on the [M(dmit)2] system (where dmit is 1,3-dithiole-2-thione-4,5-dithiolate). capes.gov.br Several salts of [M(dmit)2] have been found to be metallic and even superconducting at low temperatures. riken.jpresearchgate.net The table below lists the room-temperature conductivity of some neutral nickel and gold complexes.

| Complex | Room-Temperature Conductivity (S cm⁻¹) | Activation Energy (meV) |

| [Ni(α-mtpdt)2] | 5.2 x 10⁻⁷ | 325 |

| [Au(α-mtpdt)2] | 8.7 x 10⁻⁵ | 287 |

| Conductivity measured on polycrystalline compressed pellets. capes.gov.br |

The formation of charge-transfer salts can also occur between two different metal dithiolene complexes, one acting as a cation and the other as an anion. itn.pt This approach further expands the possibilities for creating novel conductive and magnetic materials.

Role as Building Blocks in Supramolecular Chemistry and Macrocycle Synthesis

The strategic use of sulfur-rich heterocyclic compounds as fundamental building blocks is a cornerstone of modern supramolecular chemistry and the design of novel functional materials. In this context, derivatives of 1,3-dithiolane (B1216140) have garnered attention for their potential to form larger, cyclic structures known as macrocycles. While direct synthetic applications of this compound are not extensively documented in publicly available research, its protected derivatives serve as crucial precursors in the synthesis of complex macrocyclic systems.

One of the most prominent examples involves the use of 4,5-bis(benzoylthio)-1,3-dithiole-2-thione (B1268231), a stable and reactive derivative of the parent dithiol. This compound provides a rigid, sulfur-rich scaffold that can be incorporated into larger molecular architectures through carefully designed synthetic pathways. The benzoylthio groups serve as protecting groups for the reactive thiol functionalities, which can be selectively cleaved under specific conditions to facilitate cyclization reactions.

A notable application of this building block is in the synthesis of novel macrocycles that incorporate both the 4,5-dithio-1,3-dithiole-2-thione unit and other functional moieties, such as pyridyl groups. rsc.org Research has demonstrated the preparation of a unique macrocycle by reacting 4,5-bis(benzoylthio)-1,3-dithiole-2-thione with 2,6-bis(bromomethyl)pyridine. rsc.org This reaction leads to the formation of a macrocyclic structure that can be further modified. For instance, intramolecular coupling using a reagent like triethylphosphite can induce the formation of a new macrocyclic π-donor that contains a non-planar tetrathiafulvalene (B1198394) (TTF) moiety. rsc.org The crystal structures of these macrocyclic compounds have been confirmed through X-ray diffraction studies, providing valuable insights into their three-dimensional conformations. rsc.org

The synthesis of such macrocycles highlights the utility of 1,3-dithiolane-based building blocks in creating pre-organized cavities and frameworks. These structures are of significant interest for their potential applications in host-guest chemistry, molecular recognition, and the development of new electronic materials. The presence of multiple sulfur atoms within the macrocyclic framework can facilitate interactions with metal ions and organic guest molecules, paving the way for the design of sophisticated supramolecular assemblies.

The table below summarizes the key reactants and products in the synthesis of a macrocycle derived from a protected form of this compound.

| Reactant 1 | Reactant 2 | Product | Key Feature of Product |

| 4,5-bis(benzoylthio)-1,3-dithiole-2-thione | 2,6-bis(bromomethyl)pyridine | A novel macrocycle | Incorporates the 4,5-dithio-1,3-dithiole-2-thione unit |

| The resulting macrocycle | Triethylphosphite | A novel macrocyclic π-donor | Contains a non-planar tetrathiafulvalene (TTF) moiety |

Vii. Derivatives, Analogues, and Chiral Systems Based on 1,3 Dithiolane 4,5 Dithiol

Systematic Studies of Substituted 1,3-Dithiolane (B1216140) Analogues

The 1,3-dithiolane ring is a foundational structure for a variety of substituted analogues. Systematic studies have explored the synthesis and properties of these derivatives, which are often created by the condensation of 1,2-ethanedithiol (B43112) with aldehydes or ketones. wikipedia.org This reaction is a common method for producing 2-substituted and spiro-1,3-dithiolanes. chemicalbook.com

Research has extended to more complex substituted systems. For instance, methoxycarbonyl-substituted 2,5-di(1,3-dithiol-2-ylidene)-1,3-dithiolane-4-thione derivatives have been synthesized to investigate their redox capabilities and electronic properties. oup.com The solid-state characteristics of these molecules were found to be influenced by intermolecular interactions dictated by their molecular packing. oup.com

Another area of study involves the creation of donor molecules for organic conductors. One such example is 2-(1,3-dithiolan-2-ylidene)-5-(1,3-oxathiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (DHOT-TTP), a derivative that incorporates both a dithiolane and an oxathiolane ring. mdpi.com The synthesis of this molecule involves a multi-step process, culminating in a coupling reaction and subsequent oxidation. mdpi.com These systematic explorations demonstrate the adaptability of the 1,3-dithiolane core for developing materials with tailored electronic properties.

Interconversion Between 1,3-Dithiolane and Related Ring Systems (e.g., 1,3-Dithiole)

The chemical relationship between 1,3-dithiolane and related sulfur-containing heterocycles, such as 1,3-dithioles, is an area of significant research, particularly concerning ring transformations. These interconversions allow for the synthesis of diverse heterocyclic systems from a common precursor.

One documented ring transformation involves the reaction of 1,2-dithiole-3-thiones with activated alkynes. This reaction proceeds via a 1,3-dipolar cycloaddition, which typically yields 1,3-dithiole derivatives. mdpi.com The reaction conditions, such as temperature, can be controlled to favor the formation of the desired 1,3-dithiole product. mdpi.com Similarly, the cycloaddition of polycyclic dithiolethiones with maleimides can produce complex fused 1,3-dithiolane systems. scispace.com

Other transformations include ring expansion and atom exchange. For example, 1,3-dithiolane can undergo a ring-expansion reaction when treated with tungsten hexachloride (WCl6) in dimethyl sulfoxide (B87167) (DMSO) to form dithiin. chemicalbook.com In another type of conversion, the gas-phase reaction of 1,3-dithiolane-2-thione over a molybdenum trioxide catalyst results in the exchange of the exocyclic sulfur atom for an oxygen atom, yielding 1,3-dithiolan-2-one. frontiersin.org These studies highlight the chemical flexibility of the dithiolane ring and its potential as a starting point for synthesizing other heterocyclic structures.

Exploration of Chiral 1,3-Dithiolane Systems

The introduction of substituents onto the 1,3-dithiolane ring, particularly at positions other than C2, can create stereogenic centers, leading to chiral molecules. mdpi.comnih.govnih.gov The separation and characterization of these stereoisomers are crucial, as different enantiomers can exhibit distinct biological activities or material properties. mdpi.comnih.gov The study of chiral 1,3-dithiolane systems has become increasingly important, especially in drug design and materials science. mdpi.comnih.govnih.gov

A notable example involves the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key building block for various biologically active compounds. mdpi.comnih.govnih.gov Although many chiral 1,3-dithiolanes are synthesized and tested as racemic mixtures, methods for resolving these enantiomers are being developed to provide enantiopure compounds for further application. mdpi.com

Enantioselective high-performance liquid chromatography (HPLC) is a primary technique for the separation of chiral 1,3-dithiolane enantiomers. mdpi.comnih.gov This method allows for both analytical-scale separation to determine enantiomeric purity and preparative-scale separation to isolate individual enantiomers. mdpi.com

In the resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a (semi)preparative enantioselective HPLC method was successfully employed. mdpi.comnih.gov The separation was achieved using a Chiralpak IA column. The processing of 100 mg of the racemic mixture yielded 34.1 mg of the first eluting enantiomer with an enantiomeric excess (ee) of 99.95% and, after a second purification step, 32.1 mg of the second eluting enantiomer with an ee of 95.60%. nih.gov This demonstrates the viability of scaling up the process to obtain practical quantities of the enantiopure chiral scaffold. mdpi.com

| Parameter | Analytical Separation | (Semi)preparative Separation |

|---|---|---|

| Column | Chiralpak IA (4.6 × 250 mm, 5 µm) | Chiralpak IA (1 × 250 cm, 5 µm) |

| Mobile Phase | n-Hex/MTBE 4:1 (v/v) | n-Hex/MTBE 4:1 (v/v) |

| Flow Rate | 1 mL/min | 5 mL/min |

| Sample Concentration | 1 mg/mL | 30 mg/mL |

| Injection Volume | 10 µL | 100 µL |

| Detection | UV/vis (λ = 240 nm) | Not specified |

| Results (k1, k2, α, Rs) | k1 = 4.60; k2 = 5.34; α = 1.16; Rs = 1.39 | Not applicable |

Data sourced from a 2024 study on 1,3-dithiolane derivatives. nih.gov

Determining the absolute configuration of a chiral center is essential for understanding its three-dimensional structure. sioc-journal.cn X-ray diffraction analysis of a single crystal is a definitive method for assigning absolute configuration. mdpi.comnih.govsioc-journal.cn

In the case of the chiral synthon (1,4-dithiaspiro[4.5]decan-2-yl)methanol, the absolute configuration was determined through an indirect chemical correlation. mdpi.comnih.govnih.gov The isolated (+)-enantiomer, designated (+)-1, was used in an enantioselective synthesis to produce a derivative, (+)-BS148. mdpi.comnih.govnih.gov A single crystal of (+)-BS148 was then subjected to X-ray diffraction analysis. mdpi.comnih.gov

Viii. Emerging Research Directions and Advanced Applications

Integration into Novel Functional Materials (beyond conductivity)

While the field of organic conductors is dominated by unsaturated dithiolene ligands like dmit, which form highly conjugated, planar metal complexes capable of π-stacking, the saturated 1,3-dithiolane-4,5-dithiol offers a different paradigm. nih.goviucr.org Its lack of endocyclic conjugation but high density of soft sulfur donor atoms makes it a candidate for a different class of functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The four sulfur donors of this compound can act as multidentate bridging ligands to connect metal centers. Unlike the rigid, planar structures formed by dmit, the flexible, non-planar conformation of the saturated dithiolane ring could lead to the formation of unique three-dimensional coordination polymers. iucr.orgrsc.org These materials could exhibit interesting properties such as porosity for gas storage or separation, or host-guest chemistry. Research on related dithiol ligands has shown their ability to form various coordination polymers with diverse structural motifs. uab.catrsc.org

Sensory Materials: The dithiol groups are known to have a high affinity for heavy metal ions. Fluorescent probes incorporating 1,3-dithiolane (B1216140) moieties have been designed for the selective detection of ions like Hg²⁺. The interaction of the metal ion with the sulfur atoms can trigger a measurable optical or electrochemical response. researchgate.net It is conceivable that polymers or surfaces functionalized with this compound could serve as highly sensitive and selective chemosensors.

Table 1: Comparison of Potential Properties of Materials Derived from Saturated vs. Unsaturated Dithiol Ligands

| Feature | This compound (Saturated) Based Materials | 1,3-Dithiole-2-thione-4,5-dithiolate (dmit) (Unsaturated) Based Materials |

| Backbone Structure | Flexible, non-planar | Rigid, planar |

| Intermolecular Packing | Less predictable, potential for porous 3D networks iucr.org | Strong π-π stacking, layered 2D structures iucr.org |

| Electronic Properties | Likely insulating or semiconducting | Often metallic or superconducting (as radical salts) nih.gov |

| Primary Application | Potential for sensors, porous MOFs, flexible polymers | Molecular conductors, superconductors, optical materials nih.govscholaris.ca |

Exploration of Catalytic Applications of 1,3-Dithiolane-Based Scaffolds

The application of dithiolane scaffolds in catalysis is an area of growing interest. While metal-dithiolene complexes (with unsaturated backbones) are known to be catalytically active for reactions like hydrogen evolution (HER) and CO₂ reduction, the potential of saturated dithiolane ligands is still being uncovered. researchgate.net

Bio-inspired Catalysis: The active sites of certain enzymes, such as hydrogenases and molybdenum/tungsten oxidoreductases, feature metal ions coordinated to sulfur-rich ligands, specifically dithiolenes. wikipedia.orgmdpi.com Synthetic complexes using ligands like 1,3-dithiolane-4,5-dithiolate could serve as functional mimics of these enzymatic active sites. rsc.org The flexible coordination environment provided by the saturated backbone might model the dynamic nature of an enzyme active site more closely than rigid, aromatic dithiolenes.

Asymmetric Catalysis: The 1,3-dithiolane ring, when substituted, can be chiral. nih.gov This has led to its use as a "privileged scaffold" in medicinal chemistry and suggests its potential in asymmetric catalysis. nih.gov By designing chiral versions of this compound, it may be possible to create novel chiral ligands for metal-catalyzed reactions, inducing stereoselectivity in the products.

Advanced Synthetic Strategies for Complex this compound Architectures

Moving beyond simple derivatives requires advanced synthetic methodologies to build complex molecular structures incorporating the this compound core.

Tetrathiafulvalene (B1198394) (TTF) Precursors: The most significant synthetic application of the related dmit ligand is as a precursor to complex tetrathiafulvalene (TTF) derivatives. researchgate.net These syntheses often involve the coupling of 1,3-dithiole-2-thione (B1293655) units. While the saturated nature of this compound prevents its direct use in traditional TTF synthesis, it could serve as a starting point for novel, non-planar, and flexible TTF analogues through multi-step transformations involving functionalization and subsequent elimination reactions.

Ring-Expansion and Rearrangement Reactions: Synthetic strategies such as the Parham ring expansion, which converts 1,3-dithiolanes into 1,4-dithianes, demonstrate the potential for transforming the dithiolane scaffold into more complex heterocyclic systems. beilstein-journals.org Applying such strategies to a functionalized starting material like a protected this compound could open pathways to unique, sulfur-rich macrocycles or cage-like molecules.

Controlled Functionalization: Developing methods for the selective and differential protection of the four thiol groups on this compound is crucial. This would allow for stepwise reactions and the directed assembly of highly complex, multifunctional molecules where each sulfur atom plays a distinct role in the final architecture.

Table 2: Selected Synthetic Reactions Involving Dithiolane and Dithiole Scaffolds

| Reaction Type | Starting Material Example | Product Type | Significance | Reference |

| Coupling/Condensation | 1,3-Dithiole-2-thione-4,5-dithiolate (dmit) salts | Metal-dithiolene complexes, TTF derivatives | Access to conductive and superconducting materials | nih.govuab.cat |

| Cycloaddition | 1,3-Dithiolane-2,4,5-trithione | Substituted 1,3-dithiole-2-thiones | Building blocks for complex heterocycles | researchgate.net |

| Ring Fragmentation | 2-Aryl-1,3-dithiolanes | Dithioesters | Synthesis of important precursors for polymer chemistry | acs.org |

| Asymmetric Umpolung | 2-Lithio-1,3-dithianes | Chiral α-amino-1,3-dithianes | Access to enantiopure building blocks | acs.org |

Interdisciplinary Research Incorporating this compound Structures

The unique combination of a flexible hydrocarbon backbone and multiple sulfur functionalities makes this compound an attractive target for interdisciplinary research.

Medicinal Chemistry and Drug Design: The 1,3-dithiolane heterocycle is recognized as a privileged scaffold in drug design, appearing in compounds developed as enzyme inhibitors and receptor modulators. nih.govnih.gov The dense array of thiol groups in this compound could be exploited for strong, multivalent interactions with biological targets, such as the zinc-finger domains of proteins or metal-containing active sites of enzymes.

Surface Science and Nanomaterials: Dithiol ligands are widely used to anchor molecules to gold surfaces, forming stable self-assembled monolayers (SAMs). The four thiol groups of this compound offer the potential for creating highly stable, cross-linked monolayers or for tethering nanoparticles. This could find applications in the development of new electronic devices, biosensors, or corrosion inhibitors.

Bio-inspired Materials: Research into bio-inspired catalysts and materials often leverages the unique properties of sulfur. rsc.orgnih.gov The this compound scaffold could be incorporated into polymers or hydrogels, where the thiol groups can undergo reversible disulfide bond formation, leading to self-healing materials or stimuli-responsive systems that mimic biological processes.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dithiolane-4,5-dithiol, and how can purity be ensured post-synthesis?

Methodological Answer:

- Ring-Closure Strategies : The synthesis typically involves cyclization of dithiol precursors (e.g., 1,2-ethanedithiol derivatives) under controlled oxidative conditions. For example, thiol-disulfide exchange reactions using iodine or H₂O₂ as oxidizing agents can form the dithiolane ring .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:ethyl acetate) and confirm with elemental analysis (C, H, S) .

- Purity Validation : Use differential scanning calorimetry (DSC) to check for melting point consistency (literature range: 142–144°C) and compare with literature IR spectra (e.g., C-S stretching at ~1050 cm⁻¹) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign protons on the dithiolane ring (δ 3.2–3.8 ppm for S-CH₂-S) and carbons (δ 40–50 ppm for C-S). Use DEPT-135 to distinguish CH₂ groups .

- IR Spectroscopy : Key peaks include C-S stretching (~1058 cm⁻¹) and S-H stretching (absent if fully oxidized). Compare with reference spectra for 1,3-dithiolane derivatives .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 155.98 for C₃H₆S₂) and detect disulfide byproducts .

Q. What experimental precautions are critical for handling this compound due to its reactivity?

Methodological Answer:

- Safety Protocols : Use gloveboxes under nitrogen for air-sensitive steps. Avoid exposure to moisture or strong oxidizers to prevent disulfide formation .

- Waste Management : Quench residual thiols with NaHCO₃ before disposal. Store in amber vials at –20°C under argon to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for dithiolane derivatives?

Methodological Answer:

- Single-Crystal XRD : Resolve ambiguities in ring conformation (e.g., chair vs. boat) and bond lengths (C-S: ~1.81 Å). For example, triclinic crystal systems (space group P1) with Z = 2 are common for dithiolanes .

- Cross-Validation : Compare experimental XRD data (e.g., unit cell parameters: a = 7.3 Å, b = 8.5 Å, c = 15.4 Å) with DFT-optimized structures. Discrepancies >0.05 Å suggest lattice strain or polymorphism .

Q. What computational models predict the reactivity of this compound in organometallic coordination?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict binding modes with transition metals (e.g., Zn²⁺ or Cu⁺). Focus on sulfur lone pairs (HOMO: –6.2 eV) as electron donors .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cysteine proteases). High binding affinity (ΔG < –8 kcal/mol) correlates with inhibitory activity in enzymatic assays .

Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Assays : Monitor decomposition via UV-Vis (λ = 260 nm for disulfide byproducts) across pH 2–12. The compound is most stable at pH 5–7, with rapid oxidation above pH 9 .

- Steric Effects : Methyl substituents (e.g., 4,5-dimethyl analogs) increase steric hindrance, reducing ring-opening rates by 30% compared to unsubstituted dithiolanes .

Q. What advanced spectroscopic methods (e.g., EPR, Raman) elucidate radical intermediates in dithiolane reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.